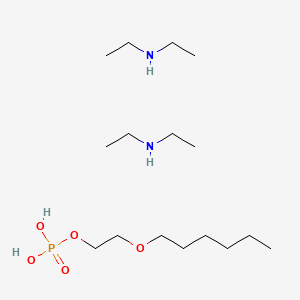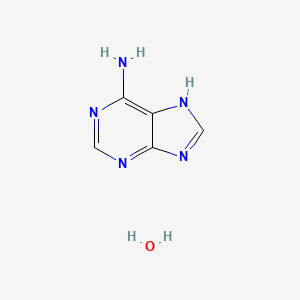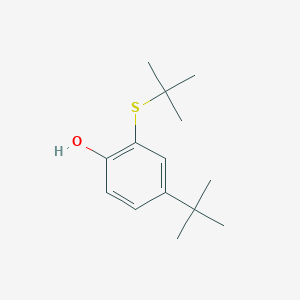
4-tert-Butyl-2-(tert-butylsulfanyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2-(tert-butylsulfanyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a tert-butylsulfanyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butyl-2-(tert-butylsulfanyl)phenol can be synthesized through the alkylation of phenol with tert-butyl chloride in the presence of a base, followed by the introduction of the tert-butylsulfanyl group. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, allowing it to react with tert-butyl chloride to form the tert-butylphenol intermediate. The tert-butylsulfanyl group can then be introduced through a nucleophilic substitution reaction using tert-butylthiol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-(tert-butylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The tert-butyl and tert-butylsulfanyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced phenolic derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
4-tert-Butyl-2-(tert-butylsulfanyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-(tert-butylsulfanyl)phenol involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the tert-butyl and tert-butylsulfanyl groups can influence the compound’s lipophilicity and steric properties. These interactions can modulate the compound’s biological activities and chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the tert-butylsulfanyl group.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups but no tert-butylsulfanyl group.
4-tert-Butyl-2-chlorophenol: Contains a chlorine atom instead of the tert-butylsulfanyl group.
Uniqueness
4-tert-Butyl-2-(tert-butylsulfanyl)phenol is unique due to the presence of both tert-butyl and tert-butylsulfanyl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
64097-03-6 |
|---|---|
Molecular Formula |
C14H22OS |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
4-tert-butyl-2-tert-butylsulfanylphenol |
InChI |
InChI=1S/C14H22OS/c1-13(2,3)10-7-8-11(15)12(9-10)16-14(4,5)6/h7-9,15H,1-6H3 |
InChI Key |
AMOAKYDHPHIEBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



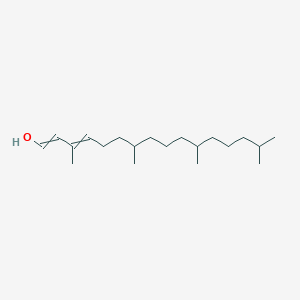
![2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14483600.png)


![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14483612.png)
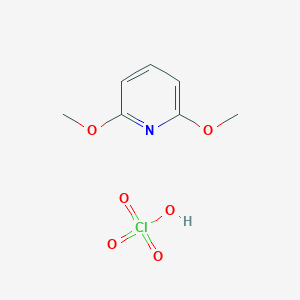
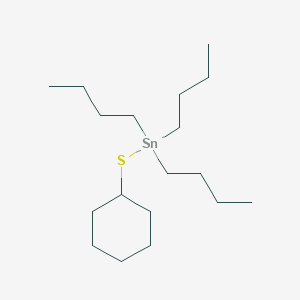
![Diethyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14483620.png)
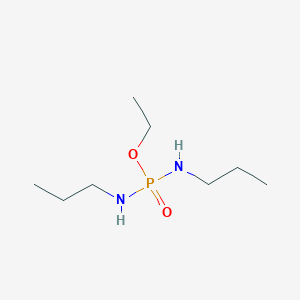
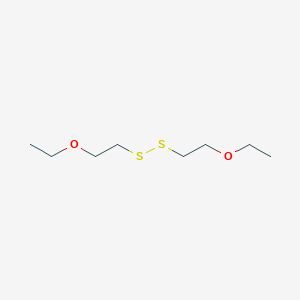
![1-(4-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14483635.png)
